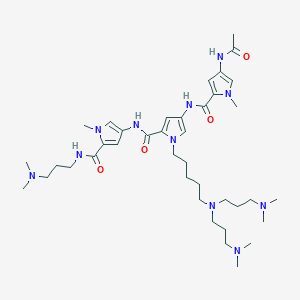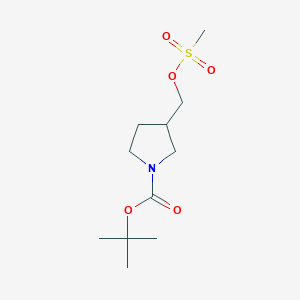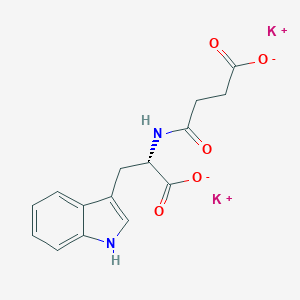
(R)-(+)-3,3-Difluoro-1,2-heptanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-(+)-3,3-Difluoro-1,2-heptanediol is a chiral building block that has been widely used in the field of organic chemistry. Its unique structure and properties make it a valuable tool for synthesizing a variety of compounds.
Mecanismo De Acción
The mechanism of action of (R)-(+)-3,3-Difluoro-1,2-heptanediol is not well understood. However, it is believed to act as a chiral reagent, which can selectively react with other chiral molecules to form enantiomerically pure products. This property makes it a valuable tool for synthesizing chiral compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (R)-(+)-3,3-Difluoro-1,2-heptanediol have not been extensively studied. However, it is known to be a relatively non-toxic compound, and it has been used in various biological assays as a chiral reagent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (R)-(+)-3,3-Difluoro-1,2-heptanediol in lab experiments are its high yield, high enantiomeric excess, and ease of synthesis. However, its limitations are its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of (R)-(+)-3,3-Difluoro-1,2-heptanediol. One direction is the development of new synthetic methods for producing this compound. Another direction is the discovery of new applications for this compound in various fields, such as medicine, agriculture, and materials science. Finally, the development of new chiral reagents with improved properties could also be a future direction for research in this field.
Conclusion:
(R)-(+)-3,3-Difluoro-1,2-heptanediol is a valuable chiral building block that has been widely used in the field of organic chemistry. Its unique structure and properties make it a valuable tool for synthesizing a variety of compounds. Its high yield, high enantiomeric excess, and ease of synthesis make it an attractive compound for lab experiments. However, its relatively high cost and limited availability are its limitations. There are several future directions for the use of (R)-(+)-3,3-Difluoro-1,2-heptanediol, including the development of new synthetic methods, the discovery of new applications, and the development of new chiral reagents.
Métodos De Síntesis
The synthesis of (R)-(+)-3,3-Difluoro-1,2-heptanediol involves the reduction of 3,3-Difluoro-1,2-epoxypropane using a chiral catalyst. The chiral catalyst used for this reaction is usually a transition metal complex, such as rhodium or ruthenium. The reduction reaction can be carried out using various reducing agents, such as sodium borohydride or lithium aluminum hydride. The yield of the reaction is generally high, and the enantiomeric excess of the product can be controlled by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
(R)-(+)-3,3-Difluoro-1,2-heptanediol has been widely used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. For example, it has been used as a key intermediate in the synthesis of anti-cancer drugs, such as Sorafenib and Regorafenib. It has also been used in the synthesis of insecticides, herbicides, and fungicides. In addition, it has been used in the synthesis of chiral materials, such as liquid crystals and polymers.
Propiedades
IUPAC Name |
(2R)-3,3-difluoroheptane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O2/c1-2-3-4-7(8,9)6(11)5-10/h6,10-11H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZCPOSFHWMJGY-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC([C@@H](CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583816 |
Source


|
| Record name | (2R)-3,3-Difluoroheptane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-3,3-Difluoro-1,2-heptanediol | |
CAS RN |
158358-96-4 |
Source


|
| Record name | (2R)-3,3-Difluoroheptane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)


![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)







